molecular formula C10H6Cl2N2O B13305593 2-Chloro-5-(4-chlorophenoxy)pyrimidine

2-Chloro-5-(4-chlorophenoxy)pyrimidine

Cat. No.: B13305593
M. Wt: 241.07 g/mol
InChI Key: KBKMEWFVZSUHCS-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-chlorophenoxy)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and phenoxy groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-chlorophenoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-chlorophenoxy)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases like sodium carbonate are used in the presence of aryl boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidines, while coupling reactions with aryl boronic acids produce biaryl derivatives.

Scientific Research Applications

2-Chloro-5-(4-chlorophenoxy)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-chlorophenoxy)pyrimidine involves its interaction with specific molecular targets. For instance, it can bind to DNA or proteins, thereby affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4-chlorophenoxy)pyrimidine
  • 2-Chloro-5-bromopyrimidine
  • 2-Chloro-5-methylpyrimidine

Uniqueness

2-Chloro-5-(4-chlorophenoxy)pyrimidine is unique due to the presence of both chlorine and phenoxy groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

2-chloro-5-(4-chlorophenoxy)pyrimidine

InChI

InChI=1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-9-5-13-10(12)14-6-9/h1-6H

InChI Key

KBKMEWFVZSUHCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CN=C(N=C2)Cl)Cl

Origin of Product

United States

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